molecular formula C6H6 B577120 Benzene-1,2,4-d3 CAS No. 14941-53-8

Benzene-1,2,4-d3

Cat. No. B577120
CAS RN: 14941-53-8
M. Wt: 81.132
InChI Key: UHOVQNZJYSORNB-FYFKOAPZSA-N
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Description

Benzene-1,2,4-d3 is a derivative of benzene, which is an organic aromatic compound . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . In the case of Benzene-1,2,4-d3, three of the hydrogen atoms are replaced with deuterium .


Molecular Structure Analysis

Benzene has a unique structure that allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications . It has a hexagonal, planar ring of carbons with alternating single and double bonds . This structure is also expected for Benzene-1,2,4-d3, with the difference being the replacement of three hydrogen atoms with deuterium .


Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame . These properties are expected to be similar for Benzene-1,2,4-d3.

Scientific Research Applications

Antimicrobial Compounds

Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species . However, it is prone to oxidative dimerization, which reduces its antimicrobial activity .

Detection of Aromatic Hydrocarbons

Quartz tuning forks (QTFs) coated with self-assembled monolayers (SAM) of a lower-rim functionalized calix 4arene methoxy ester (CME) have been used for the detection of benzene, toluene, and ethylbenzene in water samples . The QTFs had lower limits of detection for all three aromatic hydrocarbons in the 10 −14 M range .

Synthesis of Triheterocyclic Molecules

Benzene-1,2,4-d3 can be used as a precursor in the multistep synthesis of targeted triheterocyclic molecules .

Formation of Nitrobenzene

When benzene interacts with nitric and sulfuric acids, nitrobenzene is formed. This reaction involves an electrophilic aromatic substitution .

Mechanism of Action

Target of Action

Benzene-1,2,4-triol, a bio-based phenolic compound, has shown high potential as a scaffold for the synthesis of new anti-X. citri compounds . It has a low inhibitory concentration against X. citri (0.05 mM) and is also active against other bacterial species .

Biochemical Pathways

This suggests that it may interfere with other biochemical processes, such as iron metabolism, which is crucial for bacterial growth and survival .

Pharmacokinetics

It is known that it is prone to oxidative dimerization This could potentially affect its ADME properties, including its bioavailability

Result of Action

The primary result of benzene-1,2,4-triol’s action is its antimicrobial activity against X. citri and other bacterial species . It has a low inhibitory concentration against X. citri, suggesting that it is highly effective at inhibiting the growth of this bacterium .

Action Environment

The action of benzene-1,2,4-triol can be influenced by environmental factors. For example, it is prone to oxidative dimerization, which can reduce its antimicrobial activity . This suggests that the presence of oxygen in the environment could potentially affect the compound’s action, efficacy, and stability.

Safety and Hazards

Benzene is known to be hazardous. It is highly flammable and may cause cancer and genetic defects . It is also harmful to aquatic life with long-lasting effects . Similar safety precautions and hazards are expected for Benzene-1,2,4-d3.

properties

IUPAC Name

1,2,4-trideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-FYFKOAPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C=C1)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,4-d3

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